N-hydroxy-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(hydroxyamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14668-24-7 | |
| Record name | (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Definitional Context Within Amino Acid Metabolism
N-hydroxy-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by the addition of a hydroxyl group to the nitrogen atom of the amino group of L-phenylalanine. This N-hydroxylation is a key biochemical transformation that positions it as a critical precursor in specialized metabolic pathways. rsc.org
In the broader context of amino acid metabolism, L-phenylalanine serves as a building block for proteins and a precursor for a wide array of secondary metabolites. frontiersin.orgresearchgate.net The conversion of L-phenylalanine to this compound is an early and often rate-limiting step in the biosynthesis of these specialized compounds. This initial hydroxylation is typically catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes crucial for various oxidative metabolic reactions. nih.gov
Significance As a Biological Intermediate in Plant and Microbial Systems
The primary significance of N-hydroxy-L-phenylalanine lies in its role as an intermediate in the biosynthesis of a variety of defense compounds and other specialized metabolites in plants and microbes.
In Plant Systems:
In many plants, this compound is a key intermediate in the production of cyanogenic glucosides and glucosinolates. u-szeged.hunih.gov These compounds play a vital role in defending the plant against herbivores and pathogens. u-szeged.huresearchgate.net
Cyanogenic Glucosides: The biosynthetic pathway to cyanogenic glucosides, such as prunasin (B192207) and amygdalin (B1666031) found in species like the Japanese apricot (Prunus mume), begins with the conversion of L-phenylalanine. nih.govoup.com While the direct precursor to the next step is often phenylacetaldoxime, this compound is understood to be a transient intermediate in the conversion of L-phenylalanine to this aldoxime. nih.gov This conversion is catalyzed by enzymes belonging to the CYP79 family of cytochrome P450s. oup.com
Glucosinolates: Similarly, in the biosynthesis of glucosinolates, which are characteristic of the Brassicaceae family, L-phenylalanine is first converted to an aldoxime. nih.govgenome.jp This process is also mediated by cytochrome P450 enzymes, and this compound is considered an intermediate in this N-hydroxylation reaction. genome.jpnih.gov
In Microbial Systems:
Microorganisms also utilize this compound in their metabolic pathways. For instance, in the bacterium Bacillus sp. strain OxB-1, an enzyme named this compound decarboxylase/oxidase has been identified. nih.gov This enzyme catalyzes the conversion of this compound into Z-phenylacetaldoxime, a key step in the "aldoxime-nitrile pathway". nih.gov
The following table summarizes the key biosynthetic pathways involving this compound as an intermediate:
| Biological System | Pathway | End Product(s) | Key Enzyme Family |
| Plants | Cyanogenic Glucoside Biosynthesis | Prunasin, Amygdalin | Cytochrome P450 (CYP79) |
| Plants | Glucosinolate Biosynthesis | Benzylglucosinolate | Cytochrome P450 (CYP79) |
| Bacteria | Aldoxime-Nitrile Pathway | Phenylacetaldoxime | This compound decarboxylase/oxidase |
Metabolic Transformations and Downstream Pathways of N Hydroxy L Phenylalanine
Secondary N-Hydroxylation to N,N-dihydroxy-L-phenylalanine
In plants, the metabolic journey from L-phenylalanine to phenylacetaldoxime involves two sequential N-hydroxylation steps. qmul.ac.uksemanticscholar.orgoup.com The initial conversion of L-phenylalanine to N-hydroxy-L-phenylalanine is followed by a second, mechanistically similar hydroxylation. This subsequent reaction transforms this compound into N,N-dihydroxy-L-phenylalanine. qmul.ac.uk
This two-step N-hydroxylation is catalyzed by plant-specific cytochrome P-450 enzymes belonging to the CYP79 family, such as CYP79A2 from Arabidopsis thaliana. qmul.ac.ukexpasy.org These enzymes, also referred to as phenylalanine N-monooxygenases, utilize molecular oxygen and a reduced NADPH—hemoprotein reductase as co-substrates for each hydroxylation step. qmul.ac.ukexpasy.org The formation of N,N-dihydroxy-L-phenylalanine is a committed step in the biosynthesis of benzylglucosinolate and certain cyanogenic glucosides. qmul.ac.ukexpasy.org The resulting N,N-dihydroxy-L-phenylalanine is an unstable intermediate, primed for further transformation. qmul.ac.uk
Oxidative Decarboxylation and Dehydration to Phenylacetaldoximes
Following its formation, the labile N,N-dihydroxy-L-phenylalanine intermediate is rapidly converted into a phenylacetaldoxime. semanticscholar.org This transformation involves a combined process of dehydration and decarboxylation. qmul.ac.ukoup.com While this conversion is a critical juncture in pathways leading to glucosinolates and cyanogenic glucosides, it remains unclear whether the final decarboxylation step is a spontaneous chemical reaction or is enzymatically catalyzed. qmul.ac.ukexpasy.org In contrast, a more direct route exists in certain bacteria, where this compound undergoes a direct oxidative decarboxylation to yield the aldoxime, bypassing the dihydroxy intermediate. nih.govnih.gov
The enzymatic conversion of this compound or its precursors can result in specific geometric isomers ((E) or (Z)) of phenylacetaldoxime, depending on the enzyme and organism. This stereospecificity is crucial as subsequent enzymes in a given pathway are often specific to one isomer. For instance, all known glucosinolate structures possess an E-configuration, indicating high stereospecificity in their biosynthetic pathway. acs.org
Research has identified several enzymes with distinct isomeric specificities:
In the bacterium Bacillus sp. strain OxB-1, an this compound decarboxylase/oxidase converts its substrate exclusively to Z-phenylacetaldoxime. nih.gov
Poplar trees (Populus sp.) express at least two different cytochrome P450 enzymes with varying specificities. CYP79D6v3 primarily produces (Z)-phenylacetaldoxime, whereas CYP79D7v2 generates an equal mixture of the (E) and (Z) isomers. nih.gov
In ferns, which lack CYP79 enzymes, a flavin-dependent enzyme called fern oxime synthase (FOS1) catalyzes the conversion, yielding both E- and Z-oxime isomers. acs.orgresearchgate.net
Table 1: Enzymes Catalyzing Phenylacetaldoxime Formation and their Isomeric Products
| Enzyme | Source Organism | Substrate | Isomeric Product(s) | Reference(s) |
|---|---|---|---|---|
| CYP79D6v3 | Poplar (Populus trichocarpa) | L-phenylalanine | Mainly (Z)-phenylacetaldoxime | nih.gov |
| CYP79D7v2 | Poplar (Populus trichocarpa) | L-phenylalanine | (E)- and (Z)-phenylacetaldoxime (equal amounts) | nih.gov |
| This compound decarboxylase/oxidase | Bacillus sp. strain OxB-1 | This compound | Z-phenylacetaldoxime | nih.gov |
| Fern Oxime Synthase (FOS1) | Ferns (e.g., Phlebodium aureum) | L-phenylalanine | (E)- and (Z)-phenylacetaldoxime | acs.orgresearchgate.net |
| CYP79A2 | Arabidopsis thaliana | L-phenylalanine | (E)-phenylacetaldoxime | qmul.ac.uk |
Two distinct mechanistic pathways for aldoxime formation from amino acid precursors have been characterized:
Plant Cytochrome P450 Pathway: In plants like Arabidopsis, the biosynthesis is initiated from L-phenylalanine and catalyzed by CYP79 enzymes. semanticscholar.orgoup.com The proposed mechanism involves two consecutive N-hydroxylation reactions. oup.com The first yields this compound, and the second produces N,N-dihydroxy-L-phenylalanine. This highly unstable dihydroxylated intermediate then undergoes a subsequent dehydration and decarboxylation to release the corresponding phenylacetaldoxime. qmul.ac.uksemanticscholar.orgexpasy.org
Bacterial Decarboxylase/Oxidase Pathway: A different mechanism has been identified in bacteria such as Bacillus sp. strain OxB-1. nih.govresearchgate.net Here, the enzyme this compound decarboxylase/oxidase acts directly on this compound. This enzyme, which is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), catalyzes a direct oxidative decarboxylation to form the aldoxime. nih.govnih.gov This pathway does not proceed through an N,N-dihydroxy intermediate.
An enzyme tentatively named "this compound decarboxylase/oxidase" has been isolated and characterized from Bacillus sp. strain OxB-1, a bacterium capable of degrading Z-phenylacetaldoxime. nih.gov This enzyme is specifically involved in the biosynthesis of the aldoxime within the "aldoxime-nitrile pathway". nih.gov
The enzyme was purified 8,050-fold and shown to be induced by the presence of L-phenylalanine in the growth medium. nih.gov It catalyzes the oxidative decarboxylation of this compound to produce Z-phenylacetaldoxime. nih.govnih.gov The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govnih.gov Interestingly, the study noted that a relatively high concentration of PLP is required in the reaction mixture, as PLP can react non-enzymatically with the N-hydroxy amino acid substrate to form a nitrone, a type of organic compound. nih.gov
Table 2: Properties of this compound Decarboxylase/Oxidase from Bacillus sp. strain OxB-1
| Property | Finding | Reference(s) |
|---|---|---|
| Enzyme Name | This compound decarboxylase/oxidase (tentative) | nih.gov |
| Function | Catalyzes conversion of this compound to phenylacetaldoxime | nih.govresearchgate.net |
| Subunit Molecular Weight (M(r)) | ~86,000 | nih.gov |
| Substrate Affinity (K(m)) | 0.99 mM for this compound | nih.gov |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.govnih.gov |
| Product Specificity | Z-phenylacetaldoxime | nih.gov |
Integration into Plant Secondary Metabolite Biosynthesis
This compound, and its direct product phenylacetaldoxime, represent a critical metabolic node in plants. annualreviews.org Aldoximes derived from amino acids are key intermediates in the biosynthesis of several major classes of defensive compounds and hormones. semanticscholar.orgresearchgate.net The formation of phenylacetaldoxime from L-phenylalanine, proceeding through the N-hydroxy intermediate, is the committed step that channels carbon and nitrogen into these specialized pathways. qmul.ac.ukexpasy.org Phenylacetaldoxime can be further metabolized into cyanogenic glucosides, which release toxic hydrogen cyanide upon tissue damage, or serve as a precursor for the plant hormone phenylacetic acid (PAA). qmul.ac.ukresearchgate.net
One of the most well-documented roles for the pathway involving this compound is in the biosynthesis of glucosinolates, particularly in plants of the order Brassicales. semanticscholar.orgnih.govnih.gov Glucosinolates are sulfur-containing natural products that contribute to the characteristic flavor of mustard and cabbage and function in plant defense.
The biosynthesis of these compounds begins with the conversion of an amino acid to its corresponding aldoxime. nih.govnih.gov For benzylglucosinolate, this process starts with L-phenylalanine. qmul.ac.uk The conversion to phenylacetaldoxime, which involves the intermediate this compound, is catalyzed by cytochrome P450 enzymes of the CYP79 family. qmul.ac.ukexpasy.org This aldoxime is then further converted by a different class of cytochrome P450s, the CYP83 enzymes, which transform the aldoxime into an S-alkylthiohydroximate, a key step on the path to the final glucosinolate structure. semanticscholar.org
Role in Cyanogenic Glycoside Biosynthesis Pathways
This compound serves as a committed intermediate in the biosynthesis of phenylalanine-derived cyanogenic glycosides, such as prunasin (B192207) and amygdalin (B1666031), found in species of the Prunus genus, and dhurrin (B190987) in Sorghum bicolor. nih.govoup.comjst.go.jpwikipedia.org The metabolic cascade from L-phenylalanine to these defense compounds is a highly channeled process involving several enzymatic steps.
The initial conversion of L-phenylalanine is catalyzed by a phenylalanine N-monooxygenase, a cytochrome P450 enzyme belonging to the CYP79 family (e.g., CYP79A1 in Sorghum bicolor or CYP79D16 in Prunus mume). nih.govjst.go.jpwikipedia.orggenome.jp This enzyme facilitates two successive N-hydroxylations of L-phenylalanine. genome.jpoup.com The first hydroxylation yields this compound. genome.jp This is followed by a second hydroxylation to form the unstable intermediate, N,N-dihydroxy-L-phenylalanine. genome.jp This dihydroxylated compound then undergoes spontaneous or enzyme-catalyzed dehydration and decarboxylation to produce an E-oxime, phenylacetaldoxime. genome.jpoup.com
From phenylacetaldoxime, the pathway continues with the involvement of another family of cytochrome P450 enzymes, the CYP71 family. oup.comuniprot.org In sorghum, for instance, the enzyme CYP71E1 is a multifunctional protein that first isomerizes (E)-p-hydroxyphenylacetaldoxime to its (Z) isomer. uniprot.org Subsequently, CYP71E1 catalyzes the dehydration of the Z-oxime to the corresponding nitrile (p-hydroxyphenylacetonitrile), which is then C-hydroxylated to form the cyanohydrin, p-hydroxymandelonitrile. uniprot.orgnih.gov In the biosynthesis of prunasin in Prunus species, a similar sequence is catalyzed by CYP71AN24, which converts phenylacetaldoxime to mandelonitrile. wikipedia.org
The final step in the biosynthesis of cyanogenic glycosides is the stabilization of the labile cyanohydrin by glycosylation. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), such as UGT85B1 in sorghum or UGT85A19/UGT94AF3 in Prunus dulcis, which transfers a glucose moiety from UDP-glucose to the cyanohydrin, forming the stable cyanogenic glucoside. oup.comwikipedia.org
The table below summarizes the key enzymes involved in the conversion of this compound to cyanogenic glycosides.
| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product(s) | Plant Species Example |
| Phenylalanine N-monooxygenase (CYP79) | CYP79A1 | L-tyrosine (leading to dhurrin) | p-hydroxyphenylacetaldoxime | Sorghum bicolor nih.govjst.go.jp |
| CYP79D16 | L-phenylalanine | Phenylacetaldoxime | Prunus mume wikipedia.org | |
| Oxime-metabolizing monooxygenase (CYP71) | CYP71E1 | p-hydroxyphenylacetaldoxime | p-hydroxymandelonitrile | Sorghum bicolor nih.govuniprot.org |
| CYP71AN24 | Phenylacetaldoxime | Mandelonitrile | Prunus mume wikipedia.org | |
| UDP-glucosyltransferase (UGT) | UGT85B1 | p-hydroxymandelonitrile, UDP-glucose | Dhurrin, UDP | Sorghum bicolor nih.gov |
| UGT85A19 / UGT94AF3 | Mandelonitrile, UDP-glucose | (R)-prunasin, UDP | Prunus dulcis wikipedia.org |
Connection to Cyanoamino Acid Metabolism
The metabolism of this compound is intrinsically linked to cyanoamino acid metabolism, primarily through the catabolism of the cyanogenic glycosides it helps to produce. When plant tissues are damaged, the stored cyanogenic glycosides come into contact with β-glucosidases, which hydrolyze the sugar moiety. oup.com The resulting cyanohydrin is unstable and can decompose, either spontaneously or catalyzed by an α-hydroxynitrile lyase, to release a carbonyl compound (e.g., benzaldehyde (B42025) from prunasin) and highly toxic hydrogen cyanide (HCN). oup.com
This release of HCN necessitates a detoxification pathway, which directly leads to the formation of a cyanoamino acid. In plants, the primary mechanism for cyanide detoxification is the β-cyanoalanine synthase (CAS) pathway. nih.gov The enzyme β-cyanoalanine synthase, located in the mitochondria, catalyzes the reaction of cyanide with L-cysteine to form β-cyano-L-alanine and hydrogen sulfide. nih.govmdpi.com
β-cyano-L-alanine is a non-protein amino acid that can be further metabolized. A cytosolic nitrilase can then hydrolyze β-cyano-L-alanine to asparagine or aspartate and ammonia, effectively assimilating the nitrogen from the cyanide into primary metabolism. nih.govmdpi.com This pathway not only serves as a crucial defense mechanism by detoxifying HCN but also allows the plant to recycle nitrogen that would otherwise be lost. oup.com Therefore, the downstream fate of this compound is directly connected to the synthesis of the cyanoamino acid, β-cyano-L-alanine, as part of a larger metabolic cycle of synthesis, storage, and detoxification of cyanogenic compounds.
The key enzymes involved in the connection between cyanogenic glycoside breakdown and cyanoamino acid metabolism are detailed below.
| Enzyme | Substrate(s) | Product(s) | Metabolic Role |
| β-glucosidase | Cyanogenic glycoside (e.g., Prunasin), H₂O | Cyanohydrin (e.g., Mandelonitrile), Glucose | Initiation of cyanogenesis oup.com |
| α-hydroxynitrile lyase | Cyanohydrin (e.g., Mandelonitrile) | Carbonyl compound (e.g., Benzaldehyde), Hydrogen Cyanide (HCN) | Release of toxic HCN oup.com |
| β-cyanoalanine synthase (CAS) | L-cysteine, HCN | β-cyano-L-alanine, H₂S | Cyanide detoxification and formation of a cyanoamino acid nih.govmdpi.com |
| Nitrilase | β-cyano-L-alanine, H₂O | Asparagine / Aspartate, NH₃ | Assimilation of nitrogen from cyanide nih.govmdpi.com |
Enzymological and Mechanistic Investigations of N Hydroxylation Systems
Structural Biology of N-Hydroxylating Enzymes
The three-dimensional structure of N-hydroxylating enzymes provides crucial insights into their function, substrate specificity, and catalytic mechanism.
The active site of N-hydroxylating enzymes is a precisely organized environment that facilitates the binding of substrates and cofactors in an orientation optimal for catalysis. In flavin-dependent NMOs, such as the well-studied ornithine hydroxylases SidA from Aspergillus fumigatus and PvdA from Pseudomonas aeruginosa, the active site is typically located at the interface of three domains: an FAD-binding domain, an NADPH-binding domain, and a smaller substrate-binding domain. nih.govmst.edu
Crystal structures reveal that the active site is a pocket where the flavin cofactor and the substrate bind in close proximity. mst.edu For example, in the crystal structure of PvdA, the L-ornithine substrate is held in place through a network of hydrogen bonds with active site residues. nih.gov Specifically, residues Arg240 and Ser286 are positioned to interact with the 2'-phosphate group of the adenosine (B11128) ribose in NADPH, which helps determine the enzyme's coenzyme specificity. nih.gov The precise positioning of the substrate's terminal amino group is critical to ensure efficient hydroxylation and prevent the unproductive breakdown of the reactive oxygenating intermediate. nih.gov
Key interactions in the active site of a representative N-hydroxylating monooxygenase are summarized below:
| Interacting Component | Key Residues/Moieties | Type of Interaction | Functional Significance |
| Substrate (e.g., L-Ornithine) | Asp, Tyr, Asn, Arg side chains | Hydrogen bonds, Salt bridges | Substrate recognition, positioning, and rigidity nih.gov |
| Cofactor (FAD) | Rossmann-fold domain | Non-covalent binding | Redox center for catalysis nih.gov |
| Coenzyme (NADPH) | Arg, Ser residues | Hydrogen bonds to ribose-phosphate | Coenzyme specificity and stabilization nih.gov |
This table is interactive. Click on the headers to sort.
N-hydroxylation reactions are catalyzed by enzymes that utilize specific prosthetic groups to activate molecular oxygen. A prosthetic group is a non-protein component that is tightly bound to an enzyme and is essential for its biological activity. wikipedia.org
Flavin Adenine Dinucleotide (FAD): In the majority of characterized bacterial and fungal N-hydroxylases, FAD is the critical prosthetic group. nih.gov These flavoprotein monooxygenases typically contain two Rossmann-type domains to bind FAD and the cosubstrate NADPH. nih.gov The isoalloxazine ring of the FAD molecule is the redox-active center where the reduction by NADPH and the subsequent reaction with molecular oxygen occur to form a potent hydroxylating intermediate. researchgate.net
Heme: Heme-containing enzymes, particularly cytochrome P450 monooxygenases (CYPs), are also capable of catalyzing N-hydroxylation reactions, among many other oxidative transformations. stanford.eduwikipedia.org The heme prosthetic group, an iron-containing porphyrin, is central to the catalytic activity. jst.go.jp The iron atom in the heme group cycles between different oxidation states to bind and activate molecular oxygen, ultimately forming a highly reactive ferryl-oxo intermediate known as Compound I, which is responsible for substrate hydroxylation. stanford.edunih.gov The thiolate ligand from a cysteine residue, characteristic of P450s, plays a crucial role in modulating the reactivity of this intermediate. stanford.edu
| Prosthetic Group | Enzyme Class | Key Features | Role in Catalysis |
| Flavin Adenine Dinucleotide (FAD) | Flavin-dependent Monooxygenases (FPMOs/NMOs) | Isoalloxazine ring system | Accepts electrons from NADPH and reacts with O₂ to form a C4a-hydroperoxyflavin intermediate. nih.gov |
| Heme (Iron-protoporphyrin IX) | Cytochrome P450s (CYPs) | Iron atom coordinated by a porphyrin ring and a cysteine residue | Binds and activates molecular oxygen, forming a high-valent iron-oxo species (Compound I) that hydroxylates the substrate. nih.gov |
This table is interactive. Click on the headers to sort.
Catalytic Mechanism and Reaction Intermediates
The catalytic cycle of N-hydroxylating enzymes involves a series of coordinated steps including cofactor reduction, oxygen activation, and substrate oxidation.
The initiation of the catalytic cycle requires the transfer of electrons from a donor, which for most NMOs and CYPs is NADPH. nih.govnih.gov
For cytochrome P450 enzymes, the process is more complex, often involving a redox partner protein, such as NADPH-cytochrome P450 reductase. nih.govmdpi.com This reductase is a flavoprotein containing both FAD and FMN. Electrons are transferred from NADPH to the FAD and FMN cofactors within the reductase, and then sequentially to the heme iron of the P450, reducing it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, which is then capable of binding molecular oxygen. nih.govmdpi.com
Once the prosthetic group is reduced, it can react with molecular oxygen to form a powerful oxidizing species.
In flavin-dependent NMOs, the reduced FADH⁻ reacts with O₂ to form a key intermediate, the C4a-hydroperoxyflavin (FAD-OOH). nih.govresearchgate.net The bound NADP⁺ plays a crucial role in stabilizing this reactive intermediate, preventing its premature decomposition to hydrogen peroxide. nih.gov It is this C4a-hydroperoxyflavin that directly hydroxylates the nitrogen atom of the substrate. The mechanism is thought to proceed via a homolytic cleavage of the O-O bond, generating a hydroxyl radical that then attacks the substrate's amine group. nih.gov
In cytochrome P450s, the ferrous-dioxy complex undergoes a second electron transfer and subsequent protonation, leading to the cleavage of the O-O bond. nih.gov This process generates water and the highly reactive ferryl-oxo (Fe⁴⁺=O) species with a porphyrin radical cation, known as Compound I. nih.gov This powerful oxidant then abstracts a hydrogen atom from the substrate, followed by a "rebound" of the hydroxyl group to the resulting substrate radical, yielding the hydroxylated product. stanford.edu
The proposed chemical mechanism for aromatic amino acid hydroxylases, like phenylalanine hydroxylase, involves an electrophilic aromatic substitution reaction between a ferryl-oxo intermediate and the substrate's aromatic ring. nih.govebi.ac.uk This proceeds through a cationic intermediate which then rearranges to form the hydroxylated product. nih.gov
Enzyme Kinetics and Regulatory Aspects
The study of enzyme kinetics provides quantitative measures of an enzyme's catalytic efficiency and substrate affinity. wikipedia.org N-hydroxylating enzymes exhibit saturation kinetics, where the reaction rate increases with substrate concentration until the enzyme becomes saturated. wikipedia.org
Steady-state kinetic analyses of NMOs like SidA have determined key parameters such as the Michaelis constant (Kₘ) for the substrate (e.g., L-ornithine) and the catalytic rate (kcat). nsf.gov For instance, the M101A mutant of SidA shows a similar kcat for L-ornithine hydroxylation and oxygen consumption, indicating a high degree of coupling between the two half-reactions. nsf.gov
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Source |
| Phenylalanine Hydroxylase (Δ117PheH) | Phenylalanine | 130 | - | nih.gov |
| Phenylalanine Hydroxylase (Δ117PheH) | Tetrahydrobiopterin (BH₄) | 65 | - | nih.gov |
| SidA (M101A mutant) | L-Ornithine | ~1000-15000 (varied) | ~1.5 | nsf.gov |
This table is interactive. Click on the headers to sort. Note: kcat values are highly dependent on assay conditions.
Regulation of N-hydroxylating enzyme activity is crucial for cellular homeostasis. In some cases, the binding of the substrate itself can induce conformational changes that regulate activity. For example, phenylalanine acts as an allosteric activator for phenylalanine hydroxylase (PheH). nih.gov Its binding to a regulatory domain is proposed to displace an N-terminal inhibitory sequence from the active site, thereby activating the enzyme. nih.gov In other systems, the availability of substrates and cofactors directly controls the rate of reaction. Uncoupling can also occur, where the reduced cofactor is oxidized without substrate hydroxylation, leading to the production of reactive oxygen species like hydrogen peroxide. This is often observed with substrate analogs or when the substrate is not optimally positioned in the active site. nih.gov
Substrate Affinity and Turnover Rates
The efficiency of an enzyme is characterized by its substrate affinity (often represented by the Michaelis constant, Km) and its maximum turnover rate (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per second. researchgate.net These parameters are crucial for understanding how N-hydroxylating enzymes function within metabolic pathways.
Detailed kinetic studies have been performed on several N-hydroxylating flavoprotein monooxygenases (NMOs) that act on amino acid substrates, providing a framework for understanding the enzymes that process L-phenylalanine. For instance, enzymes that catalyze the N-hydroxylation of ornithine and lysine (B10760008), key steps in siderophore biosynthesis, have been well-characterized. nih.govresearchgate.net Siderophores are iron-chelating compounds essential for iron acquisition in many microorganisms. nih.gov
While extensive kinetic data for an enzyme that exclusively produces N-hydroxy-L-phenylalanine is sparse, research on related enzymes provides valuable comparative data. For example, the ornithine hydroxylases PvdA from Pseudomonas aeruginosa and SidA from Aspergillus fumigatus, and the lysine hydroxylase IucD from Escherichia coli, all utilize NADPH and FAD as cofactors to catalyze the N-hydroxylation of their respective amino acid substrates. nih.gov
In the biosynthesis of cyanogenic glycosides in ferns, a flavin-dependent monooxygenase known as FOS1 has been identified that catalyzes the N-hydroxylation of phenylalanine to produce N-hydroxyphenylalanine, which is then further converted to phenylacetaldoxime. researchgate.net In vitro activity assays confirm that this conversion is dependent on the presence of both FAD and NADPH cofactors. researchgate.net
The kinetic parameters for several representative N-hydroxylating monooxygenases are summarized below. These enzymes, while not all specific to L-phenylalanine, illustrate the range of substrate affinities and turnover rates observed in this class of enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |
| PvdA | Pseudomonas aeruginosa | L-Ornithine | 160 ± 20 | 25 ± 1 |
| SidA | Aspergillus fumigatus | L-Ornithine | 300 ± 30 | 18 ± 1 |
| IucD | Escherichia coli | L-Lysine | 130 ± 10 | 16 ± 0.4 |
| MbsG | Mycobacterium smegmatis | L-Lysine | 1100 ± 100 | 0.8 ± 0.03 |
This table presents kinetic data for well-characterized N-hydroxylating monooxygenases acting on amino acid substrates related to L-phenylalanine. Data compiled from multiple research sources. nih.govnih.gov
The positioning of the substrate within the enzyme's active site is critical for efficient catalysis and to prevent the unproductive breakdown of reactive oxygen species, which would lead to the formation of hydrogen peroxide. nih.govnih.gov In studies of the NMO PvdA, it was found that an optimal orientation of the substrate's amino group is necessary to prevent this "uncoupling". nih.gov
Allosteric Modulation and Post-Translational Control Mechanisms
The activity of N-hydroxylation systems is tightly regulated to ensure that the production of this compound and its downstream metabolites matches cellular demand. This control is exerted through various mechanisms, including allosteric modulation and post-translational modifications.
Allosteric Modulation
Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme that either enhances (allosteric activation) or diminishes (allosteric inhibition) its catalytic activity. wikipedia.org
In the broader family of aromatic amino acid hydroxylases, allosteric regulation by the substrate itself is a known phenomenon. For example, phenylalanine hydroxylase (which hydroxylates the aromatic ring of phenylalanine to form tyrosine) is allosterically activated by L-phenylalanine. nih.govacs.org This activation is thought to involve a conformational change that displaces an N-terminal regulatory domain, granting the substrate better access to the active site. acs.org While this enzyme does not perform N-hydroxylation, it provides a model for how substrate availability can directly modulate hydroxylase activity.
Some two-component flavin-dependent monooxygenases (FDMOs) have evolved sophisticated allosteric mechanisms. In the p-hydroxyphenylacetate (HPA) 3-hydroxylase system, the substrate of the monooxygenase component (C2) binds to an allosteric site on the reductase component (C1), enhancing its ability to produce the reduced flavin cofactor needed for the hydroxylation reaction. nih.gov This ensures that the reducing power of NADH is used efficiently and only when the substrate is available, minimizing the wasteful production of hydrogen peroxide. nih.gov It is plausible that similar allosteric control mechanisms regulate the N-monooxygenases that hydroxylate L-phenylalanine.
Post-Translational Control Mechanisms
Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, providing a dynamic and rapid means of regulating enzyme function. creative-proteomics.com Protein hydroxylation itself is a PTM that can serve as a regulatory switch in signaling pathways. frontiersin.org The enzymes responsible for N-hydroxylation are themselves subject to control by PTMs and other regulatory events.
Key regulatory mechanisms for hydroxylases include:
Enzyme Control and Cofactor Availability: The activity of hydroxylase enzymes is meticulously regulated and often depends on specific co-factors, such as iron and FAD, and on co-substrates like oxygen and NADPH. nih.govcreative-proteomics.com The cellular availability of these molecules can therefore directly impact the rate of N-hydroxylation.
Gene Expression: The expression levels of the genes encoding N-hydroxylating enzymes can be modulated by various signaling pathways and transcription factors, ensuring that the enzyme is produced only when needed.
Phosphorylation: Like many enzymes, hydroxylases can be regulated by phosphorylation. The addition or removal of a phosphate (B84403) group can alter the enzyme's conformation, affecting its stability and catalytic activity. creative-proteomics.com
Oxygen Sensing: Protein hydroxylation plays a central role in cellular oxygen-sensing mechanisms. The best-studied example is the regulation of the hypoxia-inducible factor (HIF). frontiersin.orgembopress.org Under normal oxygen conditions, prolyl hydroxylases modify the HIF-α subunit, targeting it for degradation. embopress.org This demonstrates how hydroxylase activity can be directly linked to the metabolic state of the cell, a principle that may extend to the regulation of N-hydroxylation systems.
These intricate control mechanisms ensure that the synthesis of this compound is precisely coordinated with cellular physiology and environmental conditions.
Chemical Synthesis and Derivatization of N Hydroxy L Phenylalanine and Its Analogs
Strategies for N-Hydroxy-α-amino Acid Synthesis
The direct synthesis of N-hydroxy-α-amino acids requires methods that can introduce a hydroxyl group onto the nitrogen atom of the amino acid without compromising the existing stereocenter. Two prominent strategies involve the use of oxaziridine (B8769555) intermediates and the chemical modification of Schiff bases.
A well-established method for synthesizing N-hydroxy-α-amino acid derivatives involves a pathway through an oxaziridine intermediate. google.com Oxaziridines are three-membered heterocyclic molecules containing oxygen, nitrogen, and carbon, which can act as effective oxygen transfer reagents. wikipedia.org The general synthetic route begins with the reaction of an α-amino acid ester or amide with an aromatic aldehyde to form a Schiff base. This intermediate is then oxidized, typically using a peracid, to yield a three-membered oxaziridine ring. google.com Subsequent hydrolysis or other conversion of the oxaziridine ring opens it to reveal the desired N-hydroxy functionality on the amino acid derivative. google.com
N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, are particularly notable for their ability to hydroxylate various substrates. nih.gov While widely used for the α-hydroxylation of enolates, the underlying principle of oxygen transfer is central to the synthesis of N-hydroxylated compounds. wikipedia.orgnih.gov The synthesis of the oxaziridine itself is a critical step, commonly achieved by the oxidation of the corresponding imine with reagents like meta-chloroperbenzoic acid (mCPBA) or potassium peroxymonosulfate (B1194676) (Oxone). google.comnih.gov
Table 1: Key Steps in Oxaziridine-Mediated N-Hydroxylation
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | α-amino acid derivative, Aromatic aldehyde | Schiff Base | Formation of an imine intermediate. google.com |
| 2 | Schiff Base, Peracid (e.g., mCPBA) | Oxaziridine | Oxidation to form the three-membered ring. google.com |
The formation and subsequent oxidation of Schiff bases is a cornerstone of N-hydroxy-α-amino acid synthesis. A Schiff base, or imine, is formed by the condensation of a primary amine (from the amino acid) and an aldehyde or ketone. academie-sciences.frjocpr.com In the context of N-hydroxy-L-phenylalanine synthesis, L-phenylalanine or its ester/amide derivative is reacted with an aromatic aldehyde, such as benzaldehyde (B42025) or furfuraldehyde, often under reflux conditions. google.comacademie-sciences.fracademie-sciences.fr
Once the Schiff base is formed and isolated, the critical step is the oxidation of the carbon-nitrogen double bond. This oxidation specifically targets the imine nitrogen. Organic peracids, with meta-chloroperbenzoic acid (mCPBA) being a common choice, are effective reagents for this transformation. google.com The oxidation leads directly to the formation of an oxaziridine, as described in the previous section. This process is advantageous as it can be carried out under conditions that preserve the stereochemical integrity of the α-carbon of the original amino acid. The resulting oxaziridine is then converted to the N-hydroxy derivative. google.com
Synthesis of N-hydroxylated Peptides and Amides
Incorporating N-hydroxy amino acid residues into peptides or creating N-hydroxy amide derivatives requires specialized synthetic techniques. Both solid-phase and solution-phase methods have been adapted to handle the unique properties of these building blocks.
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique where a peptide chain is assembled step-by-step while one end is attached to an insoluble polymer support. bachem.comreddit.com This method simplifies the purification process, as excess reagents and by-products can be washed away by filtration. bachem.com
Adapting SPPS for N-hydroxypeptides (NHPs) has been a focus of research to explore the impact of N-hydroxylation on peptide structure and function. rsc.orgrsc.org A versatile method for preparing N-hydroxy peptides on a solid support has been developed, allowing for the investigation of their conformational preferences. rsc.orgrsc.org The synthesis may involve using pre-formed N-hydroxy amino acid building blocks with appropriate protecting groups on the N-hydroxy function (e.g., a benzyl (B1604629) or allyl group) to prevent unwanted side reactions during peptide coupling. For instance, an N-allyloxy dipeptide acid can be prepared and used under standard coupling conditions in SPPS. rsc.org After the desired peptide sequence is assembled, the protecting group is removed from the N-hydroxy group, and the peptide is cleaved from the resin support. bachem.com Studies have shown that N-hydroxy substitutions can be well-tolerated within peptide structures, and in some cases, even enhance the stability of secondary structures like β-sheets. rsc.orgrsc.org
Solution-phase synthesis offers an alternative to SPPS and is particularly useful for shorter peptides or when scaling up production. In this approach, all reactions are carried out in a homogeneous solution. nih.gov The synthesis of N-hydroxylated peptides and amides in solution has been successfully demonstrated. rsc.orgrsc.org
One strategy involves the acylation of N-(benzoyloxy)amines with an activated N-protected amino acid (like an acid chloride) to form a protected N-hydroxy amide linkage. ucf.eduresearchgate.net The benzoyl protecting group can then be selectively removed under mild conditions, such as with ammonium (B1175870) hydroxide (B78521) in methanol, to yield the N-hydroxy-N-(alkyl)amide. ucf.eduresearchgate.net This methodology allows for the introduction of N-hydroxyamide linkages into pseudopeptide chains without significant racemization. ucf.edu Model N-hydroxypeptides have been synthesized in solution to study their conformational properties, revealing that they can exhibit a high preference for the trans amide bond conformation compared to other N-substituted peptides. rsc.org
Stereoselective Synthesis of this compound Analogs
Maintaining the stereochemical purity of the starting amino acid is paramount during the synthesis of this compound and its analogs. The L-configuration at the α-carbon must be preserved throughout the reaction sequence.
The most common synthetic routes, such as the oxaziridine pathway, are designed to be stereoretentive. When L-phenylalanine is used as the starting material, the chiral center at the α-carbon is not directly involved in the key reactions of Schiff base formation and subsequent oxidation. google.com Therefore, the L-configuration is carried through to the final this compound product.
For the synthesis of novel analogs, stereoselectivity can be introduced through various means. Asymmetric synthesis techniques, such as using chiral catalysts or auxiliaries, can establish specific stereocenters. For example, in related fields, chiral titanium complexes have been used to catalyze the asymmetric hydroxylation of β-keto esters with N-sulfonyloxaziridines, achieving high enantiomeric excess. nih.gov While this applies to C-hydroxylation, the principle of using a chiral environment to direct the approach of a reagent can be applied more broadly.
Furthermore, enzymatic methods are increasingly used for their high stereoselectivity. Biocatalytic routes can convert L-phenylalanine into various chiral derivatives, and it is conceivable that enzymes could be developed or discovered for the direct N-hydroxylation of amino acids, ensuring perfect stereocontrol. nih.govacs.org In the synthesis of β-hydroxy-α-amino acid derivatives of phenylalanine, radical bromination followed by chemical transformations has been shown to produce specific stereoisomers, demonstrating that multi-step chemical sequences can be designed to control the final stereochemistry. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₁NO₃ |
| Benzaldehyde | C₇H₆O |
| Furfuraldehyde | C₅H₄O₂ |
| meta-chloroperbenzoic acid (mCPBA) | C₇H₅ClO₃ |
| Potassium peroxymonosulfate (Oxone) | KHSO₅ |
| Ammonium hydroxide | NH₄OH |
Advanced Methodologies for Research and Analysis of N Hydroxy L Phenylalanine
Chromatographic Separation and Detection Methods
Chromatographic techniques are paramount for the separation and identification of N-hydroxy-L-phenylalanine from other structurally similar compounds. Liquid chromatography coupled with mass spectrometry and high-performance liquid chromatography are the principal methods utilized for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and highly specific method for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In targeted LC-MS analysis, specific parameters are set to detect the compound of interest. For this compound (NOH-Phe), the chromatographic trace is monitored by selecting for its specific precursor ion and a characteristic fragment ion.
A reported method for the detection of NOH-Phe involves monitoring the transition of the precursor ion at a mass-to-charge ratio (m/z) of 182.1 to a fragment ion at m/z 136.0. This specific fragmentation pattern provides a high degree of confidence in the identification of this compound in various biological samples, including plant tissues and in vitro enzyme assays.
Table 1: LC-MS Parameters for the Detection of this compound
| Parameter | Value |
| Precursor Ion (m/z) | 182.1 |
| Fragment Ion (m/z) | 136.0 |
| This data is based on targeted analysis of this compound in biological samples. |
High-Performance Liquid Chromatography (HPLC) based Assays
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids and their derivatives. While specific HPLC assays exclusively for this compound are not extensively documented, methods developed for phenylalanine and tyrosine can be adapted. These assays typically employ reversed-phase columns for separation. helixchrom.comacs.org
For the detection of underivatized this compound, a UV detector is commonly used. acs.org Given its structural similarity to phenylalanine and tyrosine, which absorb in the low UV range (200-220 nm), a similar wavelength can be employed for the detection of this compound. acs.org The separation is typically achieved using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile. helixchrom.comacs.org Gradient elution may be necessary to achieve optimal separation from its precursor, L-phenylalanine, and other related metabolites.
A key challenge in HPLC analysis is the potential for co-elution with other compounds. Therefore, method development and validation, including the use of an analytical standard for this compound, are crucial for accurate quantification.
Isotopic Tracing and Metabolic Profiling in Biological Systems
Isotopic tracing is a powerful technique to elucidate the metabolic fate of compounds within a biological system. nih.gov This methodology involves introducing an isotopically labeled version of the molecule of interest and tracking its conversion into downstream metabolites. For studying the metabolism of this compound, stable isotope-labeled L-phenylalanine, such as ¹³C₉,¹⁵N-L-phenylalanine, serves as a key precursor. isotope.com
By introducing this labeled L-phenylalanine into a biological system (e.g., cell culture, plant tissue), researchers can trace the incorporation of the heavy isotopes into this compound and its subsequent metabolites using mass spectrometry. This approach allows for the unambiguous identification of metabolic pathways and the quantification of metabolic flux. The difference in mass between the labeled and unlabeled compounds provides a clear signature for detection.
Metabolic profiling, or metabolomics, aims to identify and quantify a wide range of small molecules in a biological sample. Isotope labeling can enhance metabolomic studies by aiding in the identification of unknown compounds and improving the accuracy of relative quantification. taylorandfrancis.com For instance, by comparing the metabolomes of systems fed with labeled versus unlabeled L-phenylalanine, novel metabolites derived from this compound can be discovered.
Table 2: Commercially Available Isotopically Labeled L-Phenylalanine for Metabolic Studies
| Compound | Isotopic Label | Purity |
| L-Phenylalanine | ¹³C₉, ¹⁵N | 99% |
| This labeled precursor can be used to trace the biosynthesis and metabolism of this compound. |
Enzyme Activity Assays for N-Hydroxylase Quantification
The quantification of enzyme activity is essential for understanding the biosynthesis of this compound. The enzymes responsible for the N-hydroxylation of L-phenylalanine are known as N-hydroxylases. These can include certain Cytochrome P450 enzymes, such as CYP79A2, and flavin-dependent monooxygenases like FOS1. nih.gov
Enzyme activity assays for these N-hydroxylases are typically performed in vitro using purified recombinant enzymes or crude protein extracts. The general principle of the assay involves incubating the enzyme with its substrate, L-phenylalanine, and necessary co-factors, followed by the quantification of the product, this compound.
A common assay setup includes:
Enzyme source: Purified recombinant N-hydroxylase or a protein extract from the organism of interest.
Substrate: L-phenylalanine.
Co-factors: For flavin-dependent monooxygenases, FAD and NADPH are required. For Cytochrome P450 enzymes, NADPH and a P450 reductase are necessary.
Buffer: A suitable buffer to maintain optimal pH for enzyme activity.
Reaction termination: The reaction is stopped after a specific time, often by adding an acid or an organic solvent.
Product quantification: The amount of this compound produced is quantified using LC-MS or HPLC, as described in the sections above.
The enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).
Table 3: Components of a Typical N-Hydroxylase Activity Assay
| Component | Role |
| Purified Enzyme/Protein Extract | Source of N-hydroxylase activity |
| L-Phenylalanine | Substrate |
| FAD, NADPH | Co-factors for flavin-dependent monooxygenases |
| Buffer (e.g., Tris-HCl) | Maintain optimal pH |
| Quenching Agent (e.g., Methanol) | Stop the enzymatic reaction |
| LC-MS or HPLC System | Quantification of this compound |
Academic Research Perspectives and Future Directions in N Hydroxy L Phenylalanine Biology
Elucidation of Regulatory Mechanisms Governing N-Hydroxylation In Vivo
The in vivo synthesis of N-hydroxy-L-phenylalanine from L-phenylalanine is a tightly controlled process, ensuring that the production of potentially toxic downstream compounds is regulated. The primary control points for this N-hydroxylation are the enzymes responsible for catalyzing the reaction, which are subject to various regulatory mechanisms.
In plants, the biosynthesis of phenylalanine-derived secondary metabolites can be substantial, suggesting that the typical feedback inhibition seen in microbial phenylalanine synthesis pathways may be relaxed or bypassed. nih.govbiorxiv.orgresearchgate.net This "de-regulation" allows for a greater flux of L-phenylalanine into specialized metabolic pathways, including the one initiated by N-hydroxylation. The regulation of phenylalanine biosynthesis itself is complex, with multiple isozymes of key enzymes being subject to feedback inhibition by aromatic amino acids. nih.govresearchgate.net
The enzymes that catalyze the N-hydroxylation of L-phenylalanine are primarily from the cytochrome P450 superfamily (specifically the CYP79 family) and the flavin-dependent monooxygenase (FMO) family. researchgate.net The regulation of these enzymes is a key area of research. For instance, the expression of genes encoding these enzymes can be induced by various biotic and abiotic stresses, linking environmental cues to the production of defense compounds derived from this compound. purdue.edunih.gov
Future research is aimed at understanding the specific transcription factors that regulate the expression of N-hydroxylating enzymes. Additionally, the possibility of allosteric regulation of these enzymes by pathway intermediates or final products is an area of active investigation. nih.govacs.org Unraveling these regulatory networks will provide a more complete picture of how plants control the production of this compound in response to their metabolic and environmental needs.
Biotechnological Applications and Pathway Engineering for Targeted Metabolite Production
The unique chemical properties of the N-hydroxy group make this compound and its derivatives valuable targets for biotechnological production. These compounds can serve as precursors for pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netwur.nl Metabolic engineering of microorganisms provides a promising platform for the sustainable production of N-hydroxylated amino acids. nih.govresearchgate.net
A common strategy involves the heterologous expression of plant-derived N-hydroxylating enzymes in microbial hosts such as Escherichia coli. researchgate.net By engineering the host's metabolism to increase the precursor supply of L-phenylalanine and introducing the gene for an N-hydroxylating enzyme, it is possible to establish a de novo biosynthetic pathway for this compound. Advances in metabolic engineering have led to the development of microbial strains capable of producing a variety of amino acids and their derivatives. nih.govnih.gov
Pathway engineering efforts also focus on the production of downstream metabolites of this compound, such as cyanogenic glycosides, which have applications in agriculture as natural pesticides. The entire biosynthetic pathway, starting from L-phenylalanine, can be reconstituted in a microbial host, allowing for the controlled production of these complex natural products.
The following table summarizes some of the key enzymes and strategies used in the biotechnological production of N-hydroxylated compounds.
| Enzyme Family | Example Enzyme | Source Organism | Product(s) | Biotechnological Host |
| Cytochrome P450 | CYP79A1 | Sorghum bicolor | p-Hydroxyphenylacetaldoxime (from L-tyrosine) | Nicotiana benthamiana |
| Flavin-dependent Monooxygenase | FMO01 | Arabidopsis thaliana | N-hydroxy-L-pipecolic acid | Not specified in source |
| L-ornithine N⁵-hydroxylase | PvdA | Pseudomonas aeruginosa | N-hydroxy-L-ornithine | Not specified in source |
| N⁶-L-lysine hydroxylase | IucD | Escherichia coli | N⁶-hydroxy-L-lysine | Not specified in source |
Future work in this area will likely involve the use of synthetic biology tools to create novel biosynthetic pathways and optimize production hosts. The discovery of new N-hydroxylating enzymes with different substrate specificities will further expand the range of N-hydroxylated compounds that can be produced biotechnologically.
Discovery of Novel Enzyme Functions and Broader Biological Roles
While the role of this compound as a precursor to cyanogenic glycosides and other defense compounds is well-established, ongoing research continues to uncover novel enzyme functions and broader biological roles for this molecule.
A significant recent discovery was the identification of a flavin-dependent monooxygenase (FMO) in ferns, named oxime synthase (FOS1), that catalyzes the N-hydroxylation of L-phenylalanine. researchgate.net This was a notable finding as this reaction was previously thought to be exclusively catalyzed by cytochrome P450 enzymes of the CYP79 family in seed plants. This discovery suggests that the ability to synthesize this compound may have evolved independently in different plant lineages. FMOs are a diverse class of enzymes involved in a wide range of metabolic processes. nih.govresearchgate.netmedwinpublishers.comnih.govmdpi.com
The biological roles of this compound may extend beyond being a simple metabolic intermediate. For instance, it and its derivatives could have signaling roles in plant development and stress responses. L-phenylalanine itself is a precursor to a vast array of secondary metabolites, including flavonoids and lignins, which are crucial for plant survival. jindunchemistry.comnih.gov The N-hydroxylation of L-phenylalanine represents a key branch point in phenylalanine metabolism, diverting it towards the production of nitrogen-containing defense compounds.
The table below highlights some of the enzymes involved in the metabolism of L-phenylalanine and its N-hydroxylated derivative.
| Enzyme | Enzyme Class | Reaction Catalyzed | Biological Role |
| Phenylalanine hydroxylase | Monooxygenase | L-phenylalanine → L-tyrosine | Primary metabolism, catabolism of excess phenylalanine |
| Cytochrome P450 (CYP79 family) | Monooxygenase | L-phenylalanine → this compound | Biosynthesis of cyanogenic glycosides and other defense compounds |
| Flavin-dependent Monooxygenase (FOS1) | Monooxygenase | L-phenylalanine → this compound | Biosynthesis of cyanogenic glycosides in ferns |
| Phenylalanine ammonia-lyase (PAL) | Lyase | L-phenylalanine → trans-Cinnamic acid + Ammonia | Phenylpropanoid biosynthesis |
Future research will focus on characterizing more N-hydroxylating enzymes from a wider range of organisms to understand their evolutionary relationships and catalytic mechanisms. Furthermore, investigating the potential signaling and regulatory roles of this compound will provide deeper insights into its importance in plant biology.
Advancements in Synthetic Approaches for N-hydroxylated Compounds
The development of efficient and stereoselective synthetic methods for N-hydroxylated amino acids is crucial for their use in medicinal chemistry and other applications. researchgate.net N-hydroxy amino acids are key building blocks for the synthesis of hydroxamate-based peptidomimetics, which have shown promise as enzyme inhibitors. researchgate.net
Several chemical and chemoenzymatic approaches have been developed for the synthesis of this compound and other N-hydroxylated amino acids. Chemical methods often involve the oxidation of the corresponding amino acid derivative. One established method proceeds through the formation of a Schiff base from an alpha-amino acid amide and an aromatic aldehyde, followed by oxidation to an oxaziridine (B8769555), and subsequent hydrolysis to the N-hydroxy-alpha-amino acid amide. google.com Other approaches have utilized novel N-alkyl-hydroxylamine reagents for the direct installation of amities. chemrxiv.org The use of sulfonyloxaziridine reagents has also been reported for the solid-phase synthesis of N-terminal peptide hydroxylamines. nih.gov
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. nih.govnih.govnih.gov For example, phenylalanine ammonia-lyases (PALs) can be used in the reverse reaction to synthesize L-phenylalanine derivatives from the corresponding cinnamic acids. frontiersin.orgresearchgate.net This enzymatic step can be combined with chemical modifications to produce a variety of non-canonical amino acids.
The following table provides an overview of different synthetic strategies for N-hydroxylated compounds.
| Synthetic Approach | Key Reagents/Enzymes | Description |
| Chemical Synthesis | Aromatic aldehydes, oxidizing agents (e.g., m-CPBA) | Formation of a Schiff base, oxidation to an oxaziridine, followed by hydrolysis. google.com |
| Solid-Phase Synthesis | Sulfonyloxaziridine reagents | Enables the synthesis of N-terminal peptide hydroxylamines on a solid support. nih.gov |
| Chemoenzymatic Synthesis | Phenylalanine Ammonia Lyase (PAL) | Enzymatic amination of cinnamic acid derivatives to form phenylalanine analogs, which can be further modified. frontiersin.orgresearchgate.net |
| Direct Amination | N-alkyl-hydroxylamine reagents, Iron catalysis | Direct synthesis of secondary and tertiary alkylamines from alkenes. chemrxiv.org |
Future advancements in this field are expected to come from the development of new catalysts, both chemical and biological, that can achieve N-hydroxylation with high efficiency and stereoselectivity under mild conditions. The integration of flow chemistry with enzymatic reactions also holds promise for the scalable and sustainable synthesis of N-hydroxylated compounds.
Q & A
Q. What are the established methods for synthesizing N-hydroxy-L-phenylalanine in laboratory settings?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for related phenylalanine derivatives (e.g., N-formyl-L-phenylalanine) involve reactions with hydroxylamine or protective groups under controlled conditions. For example, N-formyl-L-phenylalanine is synthesized via formylation of L-phenylalanine using formyl chloride in anhydrous solvents like dichloromethane with alkali catalysis . Similar strategies, substituting hydroxylation agents, may apply to this compound synthesis.
Q. How can this compound be detected and quantified in biological samples?
Detection methods include high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) or enzymatic assays. In studies of its metabolic role, enzymatic activity assays for this compound decarboxylase/oxidase—a key enzyme in the aldoxime-nitrile pathway—are used to monitor substrate conversion via NADH/NAD+ cofactor absorbance changes at 340 nm .
Q. What is the role of this compound in microbial metabolic pathways?
this compound is a precursor in the "aldoxime-nitrile pathway," where it is converted to aldoxime by this compound decarboxylase/oxidase in Bacillus sp. OxB-1. This pathway is critical for synthesizing plant defense compounds and nitrile-based metabolites .
Advanced Research Questions
Q. What structural features of this compound influence its interaction with decarboxylase/oxidase enzymes?
Structural studies of homologous enzymes (e.g., phenylalanine dehydrogenase) reveal that catalytic specificity depends on active-site residues like Lys78 and Asp118, which stabilize substrate binding and mediate proton transfer . For this compound decarboxylase/oxidase, substrate recognition likely involves hydrogen bonding between the hydroxyl group and conserved residues, as inferred from X-ray crystallography of enzyme-substrate complexes .
Q. How do kinetic parameters of this compound decarboxylase/oxidase vary under different pH conditions?
Steady-state kinetic analyses of related dehydrogenases (e.g., phenylalanine dehydrogenase) demonstrate pH-dependent activity due to ionization states of catalytic residues. For example, Lys78 in phenylalanine dehydrogenase acts as a general base, with optimal activity at pH 8.0–9.0 . Similar pH profiling for this compound decarboxylase/oxidase would require measuring and across a pH gradient to identify catalytic optima and rate-limiting steps .
Q. What experimental strategies resolve contradictory data on the substrate specificity of enzymes acting on this compound?
Contradictions in substrate specificity can be addressed via:
- Site-directed mutagenesis : Altering putative substrate-binding residues (e.g., replacing Lys78 with Ala in phenylalanine dehydrogenase) to test functional impacts .
- Structural analysis : X-ray crystallography of enzyme-ligand complexes to identify steric or electronic constraints (e.g., NAD+ vs. NADPH binding pockets) .
- Competitive inhibition assays : Using substrate analogs (e.g., D-phenylalanine) to probe active-site flexibility .
Methodological Notes
- Enzyme kinetics : Use stopped-flow spectrophotometry for rapid kinetic measurements of cofactor turnover .
- Structural resolution : Cryo-cooling crystals to 1.25–1.4 Å resolution improves electron density maps for active-site analysis .
- Safety protocols : For handling hydroxylated derivatives, use protective equipment (gloves, goggles) and avoid dust inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
